N-(3,4-dichlorophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
Description
N-(3,4-Dichlorophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a heterocyclic compound featuring a triazolo[1,5-a]pyrazine core substituted with a 3,4-dichlorophenyl carboxamide group and a methyl moiety at position 4.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N5O2/c1-6-5-20-11(13(22)16-6)10(18-19-20)12(21)17-7-2-3-8(14)9(15)4-7/h2-5H,1H3,(H,16,22)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZNJCYPIBGORS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dichloroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazolopyrazine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted triazolopyrazine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
N-(3,4-dichlorophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. In anticancer applications, it interferes with cell cycle progression and induces apoptosis in cancer cells by targeting specific kinases and signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
*Assumed based on analogs.
Key Observations:
Core Structure : All compounds share the triazolo[1,5-a]pyrazine core, which provides a rigid bicyclic framework conducive to π-π stacking or hydrogen bonding .
The N,6-dimethyl analog () lacks aromatic substituents, reducing steric bulk but possibly compromising target affinity due to the absence of halogen or heteroaromatic moieties .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~315 vs. 207–273 g/mol) suggests increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
- The 2-furylmethyl analog’s oxygen atom could marginally improve solubility compared to the dichlorophenyl variant .
Biological Activity
N-(3,4-dichlorophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, structure-activity relationships (SAR), and its implications in medicinal chemistry.
Chemical Structure and Properties
The chemical formula of this compound is with a CAS number of 42285-69-8. The compound features a triazolo-pyrazine backbone which is significant in various biological applications due to its diverse pharmacological effects.
Antidiabetic Activity
A notable area of research involves the compound's potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are critical in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels. In studies, compounds similar to this compound demonstrated IC50 values in the low nanomolar range (e.g., 18 nM), indicating strong inhibitory activity against DPP-IV .
Antimicrobial Activity
Research has also indicated that triazole derivatives exhibit antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various pathogens. The biological activity can be attributed to the ability of the triazole ring to interfere with microbial cell wall synthesis and function .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been explored through structure-activity relationship studies. These studies have demonstrated that modifications to the triazole structure can enhance anti-inflammatory efficacy while minimizing adverse effects .
Structure-Activity Relationships (SAR)
The SAR studies of this compound reveal insights into how different substituents affect biological activity. Key findings include:
Case Study 1: DPP-IV Inhibition
In a preclinical study involving animal models of type 2 diabetes, derivatives of the compound were administered to assess their impact on glycemic control. Results indicated a significant reduction in blood glucose levels compared to controls. These findings support the potential development of this compound as an antidiabetic agent.
Case Study 2: Antimicrobial Testing
A series of analogs were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications led to enhanced antimicrobial activity with minimum inhibitory concentrations (MIC) significantly lower than those of existing antibiotics .
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | DMF or acetonitrile | Enhances solubility | |
| Catalyst | K₂CO₃ (1.2 eq) | Accelerates substitution | |
| Purification | Flash chromatography | Purity >95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
